molecular formula C9H6F2O3 B14122706 3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid

3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B14122706
M. Wt: 200.14 g/mol
InChI Key: UVDDPORSKADCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid is a chemical compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(3,5-Difluoro-4-oxophenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(3,5-Difluoro-4-hydroxyphenyl)propanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the prop-2-enoic acid moiety play crucial roles in its reactivity. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its interaction with enzymes and receptors in biological systems can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydroxyphenyl)prop-2-enoic acid (Caffeic acid): Similar structure but with hydroxyl groups instead of fluorine atoms.

    3-(4-Hydroxyphenyl)prop-2-enoic acid (p-Coumaric acid): Lacks the fluorine atoms and has a single hydroxyl group.

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid): Contains a methoxy group instead of one of the fluorine atoms.

Uniqueness

3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDDPORSKADCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.